![molecular formula C12H17N B13670944 1-(2-Ethylbenzyl)azetidine](/img/structure/B13670944.png)
1-(2-Ethylbenzyl)azetidine
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Overview
Description
1-(2-Ethylbenzyl)azetidine is a four-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-ethylbenzyl)azetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [2+2] cycloaddition of imines with alkenes, which can be catalyzed by thermal or photochemical means . Another approach involves the use of azabicyclo[1.1.0]butanes, which undergo strain-release reactions to form azetidines .
Industrial Production Methods: Industrial production of azetidines, including this compound, often relies on scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethylbenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form N-oxides under specific conditions.
Reduction: Reduction reactions can convert azetidines to corresponding amines.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like alkyl halides or organometallic reagents.
Major Products Formed: The major products formed from these reactions include N-oxides, amines, and various substituted azetidines, depending on the reaction conditions and reagents used .
Scientific Research Applications
The applications of 1-(2-ethylbenzyl)azetidine are primarily related to its role as a chemical scaffold in synthesizing pharmaceutical compounds, particularly modulators and agonists targeting the sphingosine 1-phosphate receptor (S1PR) . While this compound itself may not have direct applications, it serves as a crucial building block in creating more complex molecules with specific biological activities .
Siponimod (BAF312)
Siponimod, also known as BAF312, contains an azetidine moiety and is used for treating multiple sclerosis . Siponimod is a sphingosine 1-phosphate receptor (S1PR) agonist currently under investigation for the treatment of multiple sclerosis . It selectively targets S1P1, offering a novel approach to treat autoimmune diseases .
S1P1 Receptor Agonists
this compound is a structural component in developing S1P1 agonists . These agonists are designed to modulate lymphocyte trafficking, cardiac function, vascular development, and inflammation . By influencing these processes, they can treat conditions like multiple sclerosis and other autoimmune disorders .
Azetidines in Medicinal Chemistry
Azetidines, including derivatives of this compound, are increasingly important in medicinal chemistry because they are used as precursors for chemoselective, strain-driven σ N–C bond opening . Researchers have explored the synthesis, functionalization, and ring-opening of azetidines, using enantioselective, metal-catalyzed, transition-metal-free, and reductive methods .
Mechanism of Action
The mechanism of action of 1-(2-ethylbenzyl)azetidine involves its interaction with specific molecular targets. The ring strain in azetidines facilitates their reactivity, allowing them to participate in various biochemical pathways. The compound can mimic other nitrogen heterocycles, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen heterocycles with lower ring strain and different reactivity profiles.
Uniqueness: 1-(2-Ethylbenzyl)azetidine stands out due to its four-membered ring structure, which balances ring strain and stability, making it more versatile in various chemical reactions and applications compared to aziridines and pyrrolidines .
Biological Activity
1-(2-Ethylbenzyl)azetidine is a compound of interest in medicinal chemistry due to its potential biological activities. Azetidine derivatives, including this compound, have been explored for various pharmacological effects, including antibacterial, antiviral, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Antimicrobial Activity
Azetidine derivatives have shown promising antimicrobial properties. For instance, a study evaluating various azetidine derivatives demonstrated that modifications in their structure significantly influenced their antibacterial and antifungal activities. Compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Azetidine Derivatives
Antiviral Activity
Research has indicated that azetidine derivatives can also possess antiviral properties. For example, certain azetidinone compounds showed moderate inhibitory activity against human coronaviruses and influenza viruses . The specific activity of this compound against viral pathogens remains to be fully characterized.
Table 2: Antiviral Activity of Related Azetidine Compounds
Anticancer Activity
Azetidines have been recognized for their potential anticancer effects. Studies have shown that certain azetidinone derivatives inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancer cells . The specific anticancer efficacy of this compound requires further investigation.
Table 3: Anticancer Activity of Azetidine Derivatives
Compound | Cancer Cell Line | IC50 (nM) | Reference |
---|---|---|---|
This compound | MCF-7 (Breast Cancer) | TBD | |
4-(2-chlorophenyl)-3-methoxy-1-(methylthio)azetidin-2-one | MDA-MB-231 (Breast Cancer) | TBD |
Case Studies
Several case studies highlight the biological activities of azetidine derivatives:
- Antimicrobial Evaluation : A series of azetidinone derivatives were synthesized and evaluated for antimicrobial activity, revealing a structure-activity relationship where substituents significantly impacted efficacy .
- Antiviral Screening : Compounds containing the azetidinone unit demonstrated activity against various viruses, including human cytomegalovirus and influenza A virus, suggesting potential therapeutic applications in antiviral drug development .
- Anticancer Research : Investigations into the anticancer properties of azetidinones revealed significant antiproliferative effects against multiple cancer cell lines, indicating their potential as lead compounds in cancer therapy .
Properties
Molecular Formula |
C12H17N |
---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
1-[(2-ethylphenyl)methyl]azetidine |
InChI |
InChI=1S/C12H17N/c1-2-11-6-3-4-7-12(11)10-13-8-5-9-13/h3-4,6-7H,2,5,8-10H2,1H3 |
InChI Key |
NHCYTZOPLQSLGC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1CN2CCC2 |
Origin of Product |
United States |
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